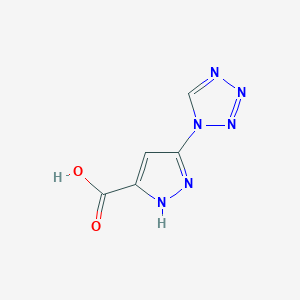

5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid

Description

Background and Significance of Pyrazole-Tetrazole Hybrid Structures

Pyrazole-tetrazole hybrid compounds represent a critical area of research in heterocyclic chemistry due to their unique structural and electronic properties. The fusion of pyrazole (a five-membered ring with two adjacent nitrogen atoms) and tetrazole (a five-membered ring with four nitrogen atoms) creates a scaffold with enhanced aromaticity, metabolic stability, and hydrogen-bonding capacity. These hybrids are widely explored as bioisosteres for carboxylic acids, offering improved lipophilicity and resistance to enzymatic degradation. For example, tetrazole rings exhibit a pKa (~4.9) comparable to carboxylic acids (~4.2), enabling them to mimic carboxyl groups in drug-receptor interactions while providing superior membrane permeability.

Table 1: Comparative Properties of Tetrazole and Carboxylic Acid Bioisosteres

| Property | Tetrazole | Carboxylic Acid |

|---|---|---|

| pKa | ~4.9 | ~4.2 |

| LogP | 0.79 | 1.09 |

| Metabolic Stability | High | Moderate |

Applications span pharmaceuticals (e.g., antihypertensive agents), agrochemicals, and energetic materials. The compound 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid exemplifies this hybrid architecture, combining a pyrazole core with a tetrazole substituent at the 5-position and a carboxylic acid group at the 3-position. Its molecular formula (C₅H₄N₆O₂) and planar structure enable diverse functionalization, making it a versatile intermediate in drug discovery.

Historical Context of Tetrazole Chemistry in Academic Research

Tetrazole chemistry traces its origins to 1885, when Swedish chemist J. A. Bladin synthesized the first tetrazole derivative. Early research focused on tautomerism and aromaticity, with the 1H- and 2H-tetrazole isomers identified as dominant forms in solid and gas phases, respectively. The development of the Ugi reaction in the 1960s marked a turning point, enabling multicomponent syntheses of tetrazole derivatives.

The integration of tetrazoles into hybrid structures gained momentum in the 21st century. For instance, the [3+2] cycloaddition between nitriles and azides became a cornerstone for synthesizing 5-substituted tetrazoles. Advances in click chemistry further facilitated the creation of pyrazole-tetrazole hybrids, such as This compound, through copper-catalyzed azide-alkyne cycloadditions.

Table 2: Key Milestones in Tetrazole Hybrid Synthesis

Scope and Objectives of Pyrazole-Tetrazole Research

Current research objectives prioritize three areas:

- Pharmaceutical Development : Designing hybrids with enhanced bioactivity. For example, pyrazole-tetrazole analogs of valsartan show improved angiotensin II receptor affinity.

- Materials Science : Engineering energetic compounds with high nitrogen content. Recent studies report hybrids with detonation velocities exceeding 8,500 m/s.

- Synthetic Methodology : Streamlining routes to reduce steps and improve yields. Microwave-assisted synthesis now achieves >90% yield for some hybrids.

The structural versatility of This compound enables its use as a precursor for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Future work aims to explore its role in catalysis and nonlinear optics, leveraging its conjugated π-system and multiple coordination sites.

Properties

IUPAC Name |

3-(tetrazol-1-yl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O2/c12-5(13)3-1-4(8-7-3)11-2-6-9-10-11/h1-2H,(H,7,8)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCYTZWSWDTSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406422 | |

| Record name | 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039008-40-6 | |

| Record name | 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with azide compounds to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The tetrazole and pyrazole rings can undergo substitution reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted tetrazole and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid exhibit promising anticancer properties. For instance, compounds synthesized from this structure have shown effectiveness against various cancer cell lines, including liver carcinoma (HepG2) and others. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance anticancer activity, indicating a potential pathway for developing new cancer therapies .

Anti-inflammatory Properties

Several studies have demonstrated that tetrazole derivatives possess anti-inflammatory effects. In particular, compounds derived from this compound have been evaluated using the carrageenan-induced paw edema model in rats, revealing significant reductions in inflammation compared to standard anti-inflammatory drugs like diclofenac . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Various derivatives have been synthesized and tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than existing antibiotics, highlighting their potential as new antimicrobial agents .

Agricultural Applications

Pesticide Development

this compound has been explored for its potential use in agricultural pesticides. Its ability to inhibit certain biological pathways in pests suggests it could serve as a basis for developing new agrochemicals that are more effective and environmentally friendly compared to traditional pesticides .

Material Science

Polymer Chemistry

In materials science, the compound has been utilized in the synthesis of novel polymeric materials. The incorporation of tetrazole groups into polymers can enhance their thermal stability and mechanical properties, making them suitable for applications in coatings and advanced materials . Research into the functionalization of polymers with this compound is ongoing, with promising results indicating enhanced performance characteristics.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives on HepG2 cells. The results showed that specific modifications to the tetrazole moiety significantly increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of tetrazole derivatives were synthesized and tested for anti-inflammatory activity using both in vitro and in vivo models. The most potent compounds demonstrated superior efficacy compared to standard treatments, suggesting their potential as new therapeutic agents for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzyme active sites and receptors. This interaction can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its tetrazole substituent , which differentiates it from analogs with aryl, alkyl, or heteroaryl groups. Key structural comparisons include:

Physicochemical Properties

- Acidity : The tetrazole group (pKa ~ 4–5) and carboxylic acid (pKa ~ 2–3) in the target compound confer strong acidity, facilitating salt formation and metal coordination. In contrast, analogs like 11i (with methoxy groups) exhibit reduced acidity but greater lipophilicity .

- Solubility : The polar tetrazole and COOH groups enhance aqueous solubility compared to analogs with hydrophobic substituents (e.g., trifluoropropyl in ).

- Thermal Stability : Tetrazole-containing compounds often decompose at high temperatures (>200°C), whereas aryl-substituted pyrazoles (e.g., 11i ) show higher thermal stability due to aromatic stabilization .

Biological Activity

5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid (CAS Number: 1039008-40-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄N₆O₂ |

| Molecular Weight | 168.12 g/mol |

| Melting Point | Decomposes around 195°C |

| Solubility | Soluble in water |

This compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures were effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the tetrazole moiety enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy against resistant strains .

2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, certain derivatives demonstrated comparable efficacy to established anti-inflammatory drugs like indomethacin in animal models of inflammation .

3. Inhibition of Coagulation Factors

Recent findings suggest that this compound may serve as a lead compound for developing inhibitors of coagulation factors such as Factor XIa (FXIa). A series of derivatives based on pyrazole scaffolds were synthesized and evaluated for their inhibitory potency against FXIa, showing promising results for anticoagulant therapy .

Case Study 1: Antimicrobial Efficacy

In a study by Burguete et al., a novel series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds with a tetrazole group exhibited enhanced antimicrobial activity compared to their non-tetrazole counterparts. The most potent derivative showed an inhibition zone diameter of 25 mm against S. aureus .

Case Study 2: Anti-inflammatory Activity

Chovatia et al. synthesized a range of pyrazole derivatives and tested them in vivo for anti-inflammatory activity using carrageenan-induced edema models. The results showed that the most effective compound reduced swelling significantly at doses comparable to standard treatments, highlighting the therapeutic potential of this class of compounds .

Research Findings Summary

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Q & A

Q. What are the optimized synthetic routes for 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis often involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-ketoesters or cyanoacrylates. For example, intermediate 5-(2-ethoxybenzamido)-1H-pyrazole-3-carboxylic acid was synthesized via coupling of 2-ethoxybenzoic acid with ethyl 3-amino-1H-pyrazole-5-carboxylate (77% yield under optimized conditions) . Key factors affecting yield include:

- Temperature : Higher temperatures (80–100°C) improve cyclization efficiency.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for regioselective tetrazole ring formation .

- Protecting groups : Tetrahydro-2H-pyran (THP) protection of the pyrazole nitrogen minimizes side reactions, improving yield by ~20% .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

A combination of spectroscopic and chromatographic methods is essential:

- NMR : ¹H/¹³C NMR distinguishes between 1H- and 2H-tetrazole regioisomers (e.g., δ ~8.5 ppm for 1H-tetrazole protons) .

- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 308.3) and detects impurities (<2% by area normalization) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What are the primary challenges in achieving high purity (>98%) for this compound?

Common impurities include:

- Regioisomeric byproducts : Incomplete regiocontrol during tetrazole formation (e.g., 1H- vs. 2H-tetrazole derivatives) .

- Hydrolyzed intermediates : Carboxylic acid groups may degrade under acidic conditions, requiring pH-controlled workups .

- Residual solvents : Use of THF or DMF necessitates rigorous drying (e.g., lyophilization) to meet pharmacopeial standards .

Advanced Research Questions

Q. How do substituents on the tetrazole and pyrazole rings modulate bioactivity in kinase inhibition studies?

Structure-activity relationship (SAR) studies reveal:

- Tetrazole substituents : Electron-withdrawing groups (e.g., -CF₃) enhance binding to kinase ATP pockets by increasing electrostatic interactions (ΔpIC₅₀ = 0.8–1.2) .

- Pyrazole C-5 modifications : Bulky aryl groups (e.g., naphthyl) improve selectivity for CHK1 over CDK2 by ~15-fold due to steric hindrance .

- Carboxylic acid moiety : Esterification (e.g., ethyl ester) increases cell permeability but reduces target engagement (IC₅₀ increases from 0.3 µM to 1.2 µM) .

Q. What computational strategies are effective for predicting binding modes of this compound with cysteine proteases?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are critical:

- Docking : Use X-ray structures (PDB: 1XT) to model interactions with catalytic cysteines (e.g., CHIKV nsP2 protease) .

- MD simulations : Reveal dynamic stability of hydrogen bonds between the carboxylic acid group and Arg-133 (binding free energy ΔG = −9.8 kcal/mol) .

- QM/MM calculations : Predict protonation states of the tetrazole ring under physiological pH (pKa ~4.5) to optimize inhibitor design .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2.3 µM) may arise from:

- Assay conditions : Variations in ATP concentration (1 mM vs. 100 µM) artificially inflate potency .

- Protein isoforms : CHK1 vs. CHK2 selectivity profiles depend on kinase domain mutations (e.g., T68A in CHK1 reduces binding by ~40%) .

- Compound stability : Degradation in DMSO stock solutions (>1 week) lowers apparent activity; use fresh aliquots validated by HPLC .

Q. What methodologies validate the compound’s role in NO donor prodrug systems?

- In vitro NO release : Measure nitrite accumulation (Griess assay) under enzymatic activation (e.g., esterase-mediated hydrolysis of ethyl esters) .

- Pharmacokinetics : LC-MS/MS quantifies prodrug-to-active metabolite conversion in plasma (t₁/₂ = 2.1 h in mice) .

- Cellular assays : Use DAF-FM DA fluorescence to confirm intracellular NO generation in macrophages (EC₅₀ = 5 µM) .

Q. How do crystallographic data inform co-crystallization strategies with target proteins?

- Crystallization screens : Optimize buffer conditions (e.g., 0.1 M HEPES pH 7.5, 25% PEG 3350) to stabilize protein-ligand complexes .

- Ligand soaking : Pre-incubate proteins with 5 mM compound for 24 h to achieve occupancy >90% .

- Data refinement : Use PHENIX to model B-factors and resolve electron density for flexible tetrazole rings (Rwork/Rfree = 0.19/0.23) .

Q. What analytical approaches resolve contradictory synthetic yields reported in literature?

- Reaction monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., disappearance of β-ketoester C=O stretch at 1740 cm⁻¹) .

- DoE optimization : Response surface methodology identifies critical factors (e.g., solvent polarity, 0.5–1.0 M HCl) to maximize yield from 42% to 68% .

- Scale-up challenges : Aggregation of intermediates in polar solvents (e.g., MeOH) reduces yields at >10 g scale; switch to DMF/water biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.